molecular formula C6H9N3 B1301969 6-Methylpyridine-2,3-diamine CAS No. 33259-72-2

6-Methylpyridine-2,3-diamine

Cat. No. B1301969
CAS RN: 33259-72-2
M. Wt: 123.16 g/mol
InChI Key: XATOCNYGIWXIQM-UHFFFAOYSA-N
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Description

6-Methylpyridine-2,3-diamine is a chemical compound that is part of the pyridine family, which is characterized by a six-membered aromatic ring containing one nitrogen atom. The specific structure of 6-methylpyridine-2,3-diamine includes a methyl group attached to the sixth position of the pyridine ring and amine groups at the second and third positions. This structure makes it a potential ligand for coordination with metal ions due to the presence of nitrogen atoms that can donate electron pairs.

Synthesis Analysis

The synthesis of compounds related to 6-methylpyridine-2,3-diamine can involve multiple steps, including acylation, nitrification, and reduction reactions. For instance, the synthesis of a related compound, 2,6-Bis(3-aminobenzoyl)pyridine (BABP), involves the Friedel–Crafts acylation of benzene with 2,6-pyridinedicarbonyl chloride, followed by nitrification with nitric acid and subsequent reduction using SnCl2 in ethanol . Although the exact synthesis of 6-methylpyridine-2,3-diamine is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-methylpyridine-2,3-diamine, such as the molecule in the crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, shows that the methylpyridine moiety can be almost planar, with slight deviations for the amine nitrogen atoms . This planarity is important for the compound's ability to coordinate with metals and may influence its reactivity and physical properties.

Chemical Reactions Analysis

Compounds containing the 6-methylpyridine moiety can participate in various chemical reactions, particularly as ligands in coordination complexes. For example, the sterically hindered ligand 6-(methylpyridin-2-yl)acetate (PICAC) has been used to synthesize platinum(II) and palladium(II) complexes . These complexes exhibit unique reactivity, such as facile ring opening and rapid reaction with 5'-guanosine monophosphate (5'-GMP) to form monofunctional adducts . The reactivity of these complexes is influenced by the steric bulk and electronic properties of the ligand, which are factors that would also be relevant to 6-methylpyridine-2,3-diamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methylpyridine-2,3-diamine derivatives can be influenced by their molecular structure. For instance, the planarity of the pyridine moiety and the presence of substituents can affect the solubility, thermal stability, and reactivity of the compound. In the case of polyimides derived from a related diamine monomer, the resulting polymers exhibit good thermal stability and can form transparent and tough films . The properties of 6-methylpyridine-2,3-diamine itself would likely be characterized by similar analytical methods, including FT-IR, NMR, MS, DSC, TGA, and X-ray diffraction, to understand its behavior in various conditions and potential applications .

Scientific Research Applications

  • Pharmaceuticals and Therapeutics
    • 6-Methylpyridine-2,3-diamine is a chemical compound that has been studied for its potential therapeutic applications .
    • It is a key component in the synthesis of pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, pyrido[4,3-d]pyrimidines and pyrido[3,2-d]pyrimidines .
    • These compounds have shown therapeutic interest and some have already been approved for use as therapeutics .
    • For example, the pyridopyrimidine moiety is present in relevant drugs like palbociclib (a breast cancer drug developed by Pfizer) and dilmapimod (potential activity against rheumatoid arthritis) .
    • The synthetic protocols to prepare these pyridopyrimidine derivatives involve various chemical reactions, which are detailed in the respective research papers .
    • The outcomes of these studies have shown promising results, with several of these compounds demonstrating significant biological activity .
  • Chemical Synthesis

    • 6-Methylpyridine-2,3-diamine is a chemical compound that is used in the synthesis of various other compounds .
    • It is often used as a building block in the synthesis of more complex molecules .
    • The specific methods of application and experimental procedures would depend on the particular synthesis being performed .
    • The outcomes of these syntheses would also vary, but in general, the goal is to produce a desired compound with high yield and purity .
  • Piperidine Derivatives

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Material Science

    • 6-Methylpyridine-2,3-diamine can be used in the field of material science .
    • It can be used as a precursor for the synthesis of new materials .
    • The specific methods of application and experimental procedures would depend on the particular material being synthesized .
    • The outcomes of these syntheses would also vary, but in general, the goal is to produce a desired material with specific properties .
  • Environmental Science

    • 6-Methylpyridine-2,3-diamine could potentially be used in environmental science .
    • It could be used in the development of sensors or indicators for specific environmental conditions .
    • The specific methods of application and experimental procedures would depend on the particular sensor or indicator being developed .
    • The outcomes of these developments would also vary, but in general, the goal is to produce a sensor or indicator that can accurately measure or indicate a specific environmental condition .

Safety And Hazards

The safety data sheet for 6-Methylpyridine-2,3-diamine indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

6-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-2-3-5(7)6(8)9-4/h2-3H,7H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATOCNYGIWXIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370299
Record name 6-methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridine-2,3-diamine

CAS RN

33259-72-2
Record name 6-methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyridine-2,3-diamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Methyl-3-nitro-pyridin-2-ylamine (1.3 g, 8.5 mmol) was dissolved in methanol (40 ml). The flask was purged of all oxygen, placed under a nitrogen atmosphere, and charged with Pd/C (150 mg of 10% palladium on carbon). The reaction mixture was purged, and placed under a hydrogen atmosphere, maintained with a balloon. It was allowed to stir for 18 h until the reduction was judged complete. It was then filtered through Celite™ to remove the palladium. The solvent was removed under vacuum to yield the title compound (1.01 g, 96%). 1H NMR (DMSO-d6): δ=6.59 (d, 1H, J=7.5 Hz), 6.19 (d, 1H, J=7.5 Hz), 5.23 (bs, 2H), 4.39 (bs, 2H), 2.11 (s, 3H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

2-Amino-6-methyl-3-nitropyridine (754 mg, 4.92 mmol) was suspended in MeOH, and 10% Pd/C was added. The mixture was stirred briskly at RT under H2 (balloon). After 4 h, the reaction was filtered through Celite®, and the filtrate was concentrated under vacuum to afford the title compound (677 mg, quantitative): 1H NMR (250 MHz, CD3OD) δ 6.82 (d, 1H), 6.36 (d, 1H), 2.25 (s, 3H).
Quantity
754 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Lin, Y Yao, M Wu, L Qin, S Chen, Y You… - Organic & Biomolecular …, 2023 - pubs.rsc.org
A new and efficient method is developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of …
Number of citations: 1 pubs.rsc.org
RJ Moreau, CK Skepper, BA Appleton… - Journal of Medicinal …, 2018 - ACS Publications
The discovery and development of new antibiotics capable of curing infections due to multidrug-resistant and pandrug-resistant Gram-negative bacteria are a major challenge with …
Number of citations: 20 pubs.acs.org
Q Yu, K Kumata, J Rong, Z Chen… - Journal of Medicinal …, 2022 - ACS Publications
The transmembrane α-amino-3-hydroxyl-5-methyl-4-isoxazolepropionic acid (AMPA) receptor regulatory protein γ-8 (TARP γ-8) constitutes an auxiliary subunit of AMPA receptors, …
Number of citations: 1 pubs.acs.org

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